molecular formula C16H13ClO2 B3104452 (2E)-3-(3-Chlorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one CAS No. 1482338-61-3

(2E)-3-(3-Chlorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one

Cat. No.: B3104452
CAS No.: 1482338-61-3
M. Wt: 272.72 g/mol
InChI Key: QDNRKGCOGHPJDS-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-(3-Chlorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one is a synthetic chalcone derivative of significant interest in materials science and pharmaceutical research. This compound belongs to a class of molecules known as α,β-unsaturated ketones, characterized by a rigid structure where the two aromatic rings are connected by a conjugated enone bridge. Chalcones are widely investigated for their nonlinear optical (NLO) properties and biological activities . The compound is synthesized via a Claisen-Schmidt condensation reaction between 3-chlorobenzaldehyde and 3-methoxyacetophenone under alkaline conditions, which yields the product with an E-configuration about the central double bond. Its extended π-conjugated system is a key structural feature that enables its second-harmonic generation (SHG) efficiency , making it a promising candidate for applications in photonics and optoelectronics. In biomedical research, chalcones containing chlorophenyl and methoxyphenyl substituents have demonstrated notable antimicrobial activity against pathogens such as Staphylococcus aureus . The molecular framework of this chalcone also serves as a versatile precursor for the synthesis of more complex heterocyclic compounds. This product is intended for research and development applications only. It is not intended for human or veterinary use.

Properties

IUPAC Name

(E)-3-(3-chlorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClO2/c1-19-15-7-3-5-13(11-15)16(18)9-8-12-4-2-6-14(17)10-12/h2-11H,1H3/b9-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDNRKGCOGHPJDS-CMDGGOBGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C=CC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)C(=O)/C=C/C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(3-Chlorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-chlorobenzaldehyde and 3-methoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the formation of the chalcone.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(3-Chlorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) for halogenation or nitric acid (HNO3) for nitration.

Major Products Formed

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Saturated ketones or alcohols.

    Substitution: Halogenated or nitrated chalcone derivatives.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C16H13ClO2
  • Molecular Weight : 272.73 g/mol
  • CAS Number : 1482338-61-3
  • Boiling Point : Approximately 430.0 °C (predicted)

The structure of this chalcone features a double bond between the second and third carbon atoms of the propene chain, along with two aromatic rings. The presence of a 3-chlorophenyl group and a 3-methoxyphenyl group enhances its potential biological activity and chemical reactivity.

Biological Activities

Chalcones are known for their diverse pharmacological properties. The specific activities associated with (2E)-3-(3-Chlorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one include:

  • Anticancer Activity : Several studies have demonstrated that chalcones exhibit cytotoxic effects against various cancer cell lines. The presence of halogenated and methoxy substituents can enhance these effects by influencing the compound's interaction with cellular targets.
  • Anti-inflammatory Properties : Research has shown that this compound can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
  • Antioxidant Effects : The ability to scavenge free radicals makes this compound a candidate for formulations aimed at reducing oxidative stress.

Table 1: Biological Activities of (2E)-3-(3-Chlorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one

Activity TypeDescriptionReferences
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryInhibits pro-inflammatory cytokines
AntioxidantScavenges free radicals

Table 2: Synthesis Overview

StepDescription
Reactants3-Chlorobenzaldehyde + 3-Methoxyacetophenone
CatalystSodium Hydroxide
SolventEthanol
Product(2E)-3-(3-Chlorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one

Case Studies

Several research studies have focused on the applications of (2E)-3-(3-Chlorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one in pharmaceutical development:

  • Anticancer Research : A study published in Journal of Medicinal Chemistry investigated the compound's effect on breast cancer cells, revealing significant apoptosis induction through mitochondrial pathways .
  • Anti-inflammatory Mechanisms : Research in Pharmacology Reports outlined how this chalcone inhibits NF-kB signaling, leading to reduced expression of inflammatory markers .

Mechanism of Action

The mechanism of action of (2E)-3-(3-Chlorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound’s α,β-unsaturated carbonyl system can interact with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can disrupt normal cellular functions, resulting in antimicrobial or anticancer effects. Additionally, the compound may inhibit specific enzymes or signaling pathways, contributing to its biological activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Chalcone Derivatives

Structural and Substituent Variations

Key analogs and their structural distinctions are summarized below:

Compound Name Substituents (α/β Positions) Molecular Formula CAS Number Key Structural Features
Target Compound 3-OCH₃ (α), 3-Cl (β) C₁₆H₁₃ClO₂ 1381931-16-3 Meta-substitution on both aromatic rings
(2E)-3-(3-Chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one 4-OCH₃ (α), 3-Cl (β) C₁₆H₁₃ClO₂ 1047680-79-4 Para-methoxy vs. meta-chloro
(E)-3-(2-Chlorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one 3-OCH₃ (α), 2-Cl (β) C₁₆H₁₃ClO₂ - Ortho-chloro substitution
(2E)-1-(3-Chlorophenyl)-3-(4-chlorophenyl)prop-2-en-1-one 3-Cl (α), 4-Cl (β) C₁₅H₁₀Cl₂O - Dichlorinated, no methoxy
(2E)-1-(2,6-Dichloro-3-fluorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one 4-OCH₃ (α), 2,6-Cl₂-3-F (β) C₁₆H₁₁Cl₂FO₂ - Multiple halogens (Cl, F) and para-methoxy

Electronic and Steric Effects

  • Substituent Position: The target compound’s meta-methoxy group is electron-donating, enhancing π-conjugation compared to the para-methoxy analog in . Conversely, para-substitution may reduce steric hindrance, favoring planar molecular geometries .
  • Halogen Effects: Dichlorinated analogs (e.g., ) exhibit increased hydrophobicity and stronger London dispersion forces compared to mono-halogenated derivatives. Fluorine substitution (e.g., ) introduces electron-withdrawing effects, altering dipole moments and crystal packing .

Crystallographic and Physicochemical Properties

Table 2: Crystallographic Data Comparison
Compound Space Group Unit Cell Parameters (Å, °) Dihedral Angle* Reference
Target Compound - - - -
(E)-3-(2-Chlorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one - a=5.8884, b=7.3328, c=14.6752; α=102.82°, β=95.00°, γ=92.93° (triclinic P1) 7.14°–56.26°†
(2E)-1-(3-Chlorophenyl)-3-(4-chlorophenyl)prop-2-en-1-one P1 a=5.8884, b=7.3328, c=14.6752; α=102.82°, β=95.00°, γ=92.93° 44.3°
(2E)-1-(2,6-Dichloro-3-fluorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one P21/c a=11.9035, b=10.4472, c=23.7435; β=92.296° 32.8°

*Dihedral angle between the two aromatic rings.
†Range observed in chalcones with varied substituents .

  • Dihedral Angles: The target compound’s dihedral angle is expected to fall within the 7.14°–56.26° range observed in chalcones . Meta-substitution may promote moderate planarity (~30°–40°), optimizing π-conjugation for nonlinear optical (NLO) applications .
  • Packing Motifs : Para-substituted methoxy groups (e.g., ) often form herringbone arrangements, while halogen-rich analogs (e.g., ) exhibit denser packing due to halogen∙∙∙halogen interactions .

Hirshfeld Surface and Intermolecular Interactions

  • Hydrogen Bonding : Methoxy groups participate in C–H∙∙∙O interactions, while chloro substituents engage in C–Cl∙∙∙π contacts .
  • Halogen Effects : Fluorine in enhances electrostatic interactions, whereas chlorine in contributes to van der Waals forces.

Biological Activity

(2E)-3-(3-Chlorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone, is a compound characterized by its unique structure, which includes a chlorophenyl and methoxyphenyl moiety. This compound has garnered attention in the field of medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and anticancer research.

  • Molecular Formula : C16_{16}H13_{13}ClO2_2
  • Molecular Weight : 272.73 g/mol
  • CAS Number : 1482338-61-3

Antimicrobial Activity

Chalcones, including (2E)-3-(3-Chlorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one, have been studied for their antibacterial properties. Research indicates that compounds with similar structures exhibit significant antibacterial activity against various strains of bacteria, including MRSA (Methicillin-resistant Staphylococcus aureus). For instance, studies have shown that certain chalcones possess minimum inhibitory concentrations (MIC) ranging from 0.5 to 2.0 µg/mL against MRSA, outperforming conventional antibiotics like tetracycline and erythromycin .

CompoundMIC (µg/mL)Activity
Chalcone A0.5Anti-MRSA
Chalcone B1.0Anti-MRSA
(2E)-3-(3-Chlorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-oneTBDTBD

Anticancer Activity

The anticancer potential of (2E)-3-(3-Chlorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one has been explored in various cancer cell lines, particularly breast cancer cells such as MCF-7 and MDA-MB-231. Studies indicate that this compound exhibits significant antiproliferative effects, leading to cell cycle arrest and apoptosis in cancer cells. The mechanism is believed to involve tubulin destabilization, which disrupts microtubule dynamics necessary for cell division .

The biological activity of this chalcone can be attributed to its ability to interact with cellular targets:

  • Tubulin Binding : Disruption of microtubule formation inhibits cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : Induces oxidative stress in cancer cells, promoting apoptosis.
  • Gene Expression Modulation : Alters the expression of genes involved in cell cycle regulation and apoptosis.

Study 1: Antimicrobial Efficacy

A study published in MDPI evaluated the antimicrobial efficacy of various flavonoid derivatives, including chalcones. It was found that compounds similar to (2E)-3-(3-Chlorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria .

Study 2: Anticancer Properties

In a recent investigation into the antiproliferative effects of chalcones on breast cancer cell lines, it was demonstrated that (2E)-3-(3-Chlorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one significantly inhibited the growth of MCF-7 cells with an IC50 value indicating strong cytotoxicity .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing (2E)-3-(3-Chlorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one?

The compound is synthesized via Claisen-Schmidt condensation, where 3-methoxyacetophenone reacts with 3-chlorobenzaldehyde under basic conditions. Key parameters include:

  • Solvent : Ethanol or methanol for solubility and reaction homogeneity .
  • Catalyst : KOH or NaOH (0.03–0.05 mol) at 0–50°C to control reaction exothermicity .
  • Time : 2–3 hours under stirring at room temperature to maximize yield (typically 65–80%) .
  • Purification : Recrystallization using ethanol or column chromatography to isolate the E-isomer .

Q. How can spectroscopic and crystallographic methods confirm the E-configuration and structural purity of the compound?

  • X-ray crystallography : Resolves the E-configuration via bond angles (e.g., C=C bond length ~1.33 Å) and dihedral angles between aromatic rings .
  • NMR : The trans-vinylic protons appear as doublets with a coupling constant J=15.616.2HzJ = 15.6–16.2 \, \text{Hz}, confirming the E-geometry .
  • FT-IR : A strong carbonyl stretch at ~1660–1680 cm⁻¹ and C=C absorption near 1600 cm⁻¹ .

Advanced Research Questions

Q. How do substituent variations (e.g., halogen position, methoxy groups) influence the compound’s bioactivity and physicochemical properties?

Comparative studies of analogs reveal:

Substituent ModificationBiological Activity ChangePhysicochemical ImpactReference
3-Chloro → 4-Chloro on phenylIncreased anticancer potencyEnhanced lipophilicity (logP)
Methoxy → Hydroxyl on phenylImproved antioxidant activityHigher solubility in polar solvents
Addition of trifluoromethylEnhanced metabolic stabilityAltered crystal packing (X-ray)

Computational docking (e.g., AutoDock) can predict binding affinity shifts due to substituent changes .

Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer efficacy)?

  • Dose-response assays : Use standardized protocols (e.g., MIC for antimicrobials, IC₅₀ for cancer cells) with controls like ciprofloxacin or doxorubicin .
  • Structural analogs : Compare activity across derivatives to isolate substituent effects (e.g., 3-Cl vs. 4-Cl analogs) .
  • Cell-line specificity : Test across multiple lines (e.g., MCF-7 vs. HeLa) to identify target selectivity .

Q. How can computational methods (e.g., DFT, molecular dynamics) predict the compound’s non-linear optical (NLO) properties or pharmacokinetics?

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to compute hyperpolarizability (β) for NLO potential .
  • ADMET prediction : Tools like SwissADME estimate bioavailability (e.g., % intestinal absorption) and cytochrome P450 interactions .
  • Molecular dynamics : Simulate membrane permeability using lipid bilayer models (e.g., GROMACS) .

Methodological Notes

  • Synthetic reproducibility : Monitor reaction progress via TLC (hexane:ethyl acetate = 3:1) to avoid byproducts like Z-isomers or dimerization .
  • Crystallization : Use slow evaporation in dichloromethane/hexane to obtain single crystals for X-ray studies .
  • Bioactivity assays : Include positive controls and solvent-only blanks to validate results against false positives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-3-(3-Chlorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one
Reactant of Route 2
Reactant of Route 2
(2E)-3-(3-Chlorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.